molecular formula C8H6F3I B12867340 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene

1-Iodo-2-(2,2,2-trifluoroethyl)-benzene

Cat. No.: B12867340
M. Wt: 286.03 g/mol
InChI Key: RYUZIONYZBGCLF-UHFFFAOYSA-N
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Description

1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is an organic compound with the molecular formula C8H6F3I It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene can be synthesized through several methods. One common approach involves the iodination of 2-(2,2,2-trifluoroethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Iodo-2-(2,2,2-trifluoroethyl)-benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene exerts its effects involves its interaction with various molecular targets. The iodine atom and trifluoroethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

  • 1-Iodo-2-(2,2,2-trifluoroethyl)benzene
  • 1-Bromo-2-(2,2,2-trifluoroethyl)benzene
  • 1-Chloro-2-(2,2,2-trifluoroethyl)benzene

Comparison: 1-Iodo-2-(2,2,2-trifluoroethyl)-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated analogs. The trifluoroethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H6F3I

Molecular Weight

286.03 g/mol

IUPAC Name

1-iodo-2-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H6F3I/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5H2

InChI Key

RYUZIONYZBGCLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)I

Origin of Product

United States

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